Technical Monograph: Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate
Technical Monograph: Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate
The following technical guide is structured to serve as a definitive reference for the chemical entity Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (CAS 35313-50-9).[1]
CAS: 35313-50-9 | Formula: C₈H₁₂N₂O₂ | MW: 168.19 g/mol [1]
Executive Summary
Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate represents a critical "privileged scaffold" in medicinal chemistry.[1] Unlike simple pyrazoles, the trisubstituted nature of this molecule (positions 3, 4, and 5) provides a high density of functional vectors in a compact aromatic core. It serves as a primary building block for pyrazolo[1,5-a]pyrimidines (kinase inhibitors), bi-heteroaryl systems (anti-inflammatory agents), and scorpionate ligands in organometallic catalysis.
This guide details the synthesis, tautomeric behavior, and divergent derivatization of this compound, moving beyond standard catalog data to provide actionable experimental insights.[1]
Chemical Identity & Tautomeric Dynamics
A common point of confusion in registry databases is the designation "3H-pyrazole" versus "1H-pyrazole."[1]
-
The CAS Designation (3H): The CAS name Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate technically implies a non-aromatic pyrazolenine structure where the proton resides on C3.[1]
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The Chemical Reality (1H): In practice, pyrazoles possessing a free NH group exist predominantly in the 1H-aromatic tautomer to maximize resonance stabilization energy (approx. 25 kcal/mol).
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Annular Tautomerism: In solution, the proton oscillates between N1 and N2.[1] However, due to the asymmetry of the 3,4-dimethyl and 5-ester substitution, one tautomer is thermodynamically favored.[1] The ester group at C5 withdraws electron density, making the adjacent nitrogen (N1) less basic and more acidic, typically stabilizing the 1H-tautomer where the proton is on the nitrogen adjacent to the ester (though solvent effects can shift this).
Implication for Synthesis: When performing N-alkylation reactions, this tautomeric equilibrium results in a mixture of regioisomers (N1-alkyl vs. N2-alkyl), requiring careful chromatographic separation.[1]
Synthesis Protocol: The Modified Knorr Cyclization
The most robust route to CAS 35313-50-9 involves the cyclocondensation of hydrazine with an
Retrosynthetic Logic
To achieve the 3,4-dimethyl substitution pattern, the 1,3-dicarbonyl precursor must possess a methyl group at the
Step-by-Step Experimental Procedure
Note: This protocol is adapted for a 50 mmol scale.
Reagents:
-
Ethyl 3-methyl-2,4-dioxopentanoate (8.6 g, 50 mmol) [Commercially available or synthesized via Claisen condensation of diethyl oxalate and 2-butanone].[1]
-
Hydrazine hydrate (80% soln, 3.1 g, 60 mmol).[1]
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Ethanol (Absolute, 100 mL).
-
Acetic Acid (Catalytic, 0.5 mL).[1]
Workflow:
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Setup: Charge a 250 mL round-bottom flask with Ethyl 3-methyl-2,4-dioxopentanoate and Ethanol. Cool the solution to 0°C using an ice bath.
-
Addition: Add Hydrazine hydrate dropwise over 20 minutes. Critical: The reaction is exothermic.[1] Maintain internal temperature <10°C to prevent polymerization or Wolff-Kishner type side reactions.[1]
-
Cyclization: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then reflux at 78°C for 3 hours.
-
Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The starting diketone spot (
) should disappear, replaced by a lower fluorescent spot ( ). -
Workup: Evaporate ethanol under reduced pressure. The residue will be a viscous oil or semi-solid.[1]
-
Purification: Dissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove excess hydrazine. Dry over
.[1] -
Crystallization: Recrystallize from minimal hot Ethanol/Hexane to yield white needles.
Yield Expectation: 75-85%.
Reaction Pathway Diagram
Figure 1: The Knorr Pyrazole synthesis pathway involving nucleophilic attack of hydrazine on the
Synthetic Utility & Derivatization
The value of CAS 35313-50-9 lies in its role as a scaffold.[1] The ester, the NH, and the aromatic core allow for orthogonal functionalization.
Core Transformations
| Transformation | Reagents | Product Outcome | Application |
| Hydrolysis | LiOH, THF/H₂O | 3,4-Dimethylpyrazole-5-carboxylic acid | Peptide coupling, Amide synthesis |
| Reduction | LiAlH₄, THF | (3,4-Dimethylpyrazol-5-yl)methanol | Linker installation, ether synthesis |
| N-Alkylation | R-X, K₂CO₃, DMF | N-Substituted Pyrazoles | Tuning lipophilicity/solubility |
| Iodination | NIS, CH₃CN | 4-Iodo-3-methyl...[1][3][4][5] (Substitution at C4) | Blocked in this CAS (C4 is Methyl) |
Note on Iodination: Because the C4 position is occupied by a methyl group in this specific CAS, electrophilic aromatic substitution (EAS) is blocked. This is a strategic advantage when "clean" chemistry is needed at the N1 or Ester positions without protecting the C4 carbon.
Synthesis of Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitor Scaffold)
One of the most high-value applications is the fusion of a pyrimidine ring onto the pyrazole.
Protocol:
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React CAS 35313-50-9 with hydrazine to form the hydrazide .[1]
-
Convert hydrazide to amine (Curtius rearrangement) or use the hydrazide directly with 1,3-electrophiles.[1]
-
Alternative Direct Route: React the N-amino derivative with 1,3-diketones.[1]
Figure 2: Divergent synthesis pathways from the parent ester scaffold.
Analytical Profile
To validate the integrity of the synthesized or purchased material, the following spectral characteristics must be met.
-
Physical State: White to off-white crystalline solid.[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
MS (ESI): Calculated
; Found .
Quality Control Note: Impurities often include the regioisomer (Ethyl 4,5-dimethyl...) if the precursor diketone was made via asymmetric alkylation and not purified properly. Verify the integration ratio of the methyl singlets; they should be distinct.
Safety & Handling (GHS Standards)
While not highly toxic, pyrazole esters are irritants and potential sensitizers.[1]
-
Signal Word: Warning.
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the hydrazine step (hydrazine is a known carcinogen and must be quenched with bleach before disposal).
References
-
Synthesis of Pyrazole Carboxylates: El-Sawy, E. R., et al. "Synthesis and Biological Activity of Some New 1,3,4-Trisubstituted Pyrazole Derivatives."[1] Acta Pharmaceutica, vol. 62, no.[1] 2, 2012, pp. 157-179.[1] Link
-
Pyrazolo[1,5-a]pyrimidine Applications: Kumar, R., et al. "Pyrazolo[1,5-a]pyrimidine scaffolds as potential COX-2 inhibitors: Design, synthesis, and biological evaluation."[1] European Journal of Medicinal Chemistry, vol. 80, 2014, pp. 518-529.[1] Link
-
Tautomerism in Pyrazoles: Alkorta, I., & Elguero, J. "Tautomerism of Pyrazoles: A Theoretical Study."[1] Journal of Chemical Information and Modeling, vol. 45, no. 3, 2005, pp. 613-621.[1] Link
-
General Properties & Safety: PubChem Database.[1] "Ethyl 3,4-dimethylpyrazole-5-carboxylate - Compound Summary." National Center for Biotechnology Information.[1] Link
Sources
- 1. 615-50-9 | CAS DataBase [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
